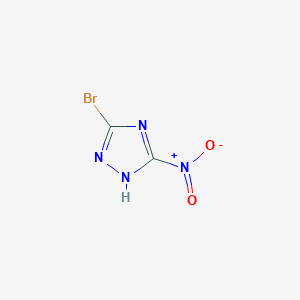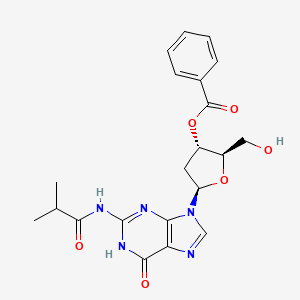
2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride
概要
説明
2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride, also known as PQQ hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PQQ hydrochloride is a redox cofactor that plays a crucial role in various biological processes, including cellular energy metabolism, growth, and development. In
作用機序
The mechanism of action of 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride hydrochloride is not fully understood. However, it is known to act as a redox cofactor, facilitating electron transfer reactions in various metabolic pathways. 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride hydrochloride also activates the expression of genes involved in mitochondrial biogenesis, leading to increased energy production and improved cellular function.
生化学的および生理学的効果
2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride hydrochloride has been shown to have various biochemical and physiological effects. It acts as a potent antioxidant, reducing oxidative stress and inflammation. 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride hydrochloride also stimulates mitochondrial biogenesis, leading to increased energy production and improved cellular function. Additionally, 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride hydrochloride has been found to enhance cognitive function and memory in animal models.
実験室実験の利点と制限
The use of 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride hydrochloride in lab experiments has several advantages. It is a potent antioxidant, making it useful for studying oxidative stress and inflammation. 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride hydrochloride also stimulates mitochondrial biogenesis, making it useful for studying cellular energy metabolism. However, there are some limitations to using 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride hydrochloride in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects.
将来の方向性
There are several future directions for research on 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride hydrochloride. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease. 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride hydrochloride has been shown to enhance cognitive function and memory, making it a promising candidate for treating cognitive decline. Additionally, 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride hydrochloride may have applications in cancer therapy, as it has been found to inhibit tumor growth in animal models. Further research is needed to fully understand the potential therapeutic applications of 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride hydrochloride.
科学的研究の応用
2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to act as a potent antioxidant, protecting cells from oxidative stress and reducing inflammation. 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride hydrochloride has also been found to stimulate mitochondrial biogenesis, leading to increased energy production and improved cellular function. Additionally, 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride hydrochloride has been shown to enhance cognitive function and memory in animal models.
特性
IUPAC Name |
2-(piperidin-1-ylmethyl)-3H-quinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c18-14-11-6-2-3-7-12(11)15-13(16-14)10-17-8-4-1-5-9-17;/h2-3,6-7H,1,4-5,8-10H2,(H,15,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTAXCRXDKHHKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429567 | |
| Record name | 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride | |
CAS RN |
3552-63-4 | |
| Record name | 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1384165.png)
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-imidazo[4,5-d]triazin-4-one](/img/structure/B1384167.png)


![2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1384172.png)


![(E)-3-[[(1S,2S)-2-[[(E)-2-Acetyl-3-hydroxybut-2-enylidene]amino]-1,2-bis(2,4,6-trimethylphenyl)ethyl]iminomethyl]-4-hydroxypent-3-en-2-one;cobalt](/img/structure/B1384176.png)
